

validation of caffeic acid molecular targets

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Caffeic Acid

CAS No.: 331-39-5

Cat. No.: S607813

Get Quote

Validated Molecular Targets of Caffeic Acid

The following table summarizes key molecular targets of **caffeic acid** identified through experimental and computational studies, along with their therapeutic implications.

Molecular Target	Therapeutic Area	Experimental Model	Key Findings / Mechanism	Reference
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)	Alzheimer's Disease	<i>In vitro</i> enzymatic assays	Modulates cholinergic activity via inhibition.	[1]
Amyloid- β (A β) & Tau Protein	Alzheimer's Disease	<i>In vivo</i> pharmacological & genetic AD models	Reduces aggregation of A β and hyperphosphorylation of tau.	[1]
Dihydrofolate Reductase (DHFR)	Cancer, Microbial Infections	<i>In vitro</i> enzymatic assays, molecular docking	Derivative CE11 showed IC ₅₀ of 0.048 μ M (~4x more potent than methotrexate).	[2]

Molecular Target	Therapeutic Area	Experimental Model	Key Findings / Mechanism	Reference
FZD2 Receptor (Wnt/Ca ²⁺ pathway)	Gastric Cancer	Multi-omics, machine learning, MD simulations, <i>in vitro</i> GC cells	Identified as a core hub; CA binds FZD2, inhibits migration/invasion.	[3]
α-Glucosidase & α-Amylase	Diabetes	<i>In vitro</i> enzymatic assays	Derivative CA14 showed IC ₅₀ of 1.94 μM (6392x more potent than CA).	[4]
SIRT1/PGC1α Pathway	Spinal Cord Injury	<i>In vivo</i> mouse SCI model, molecular docking	CAPE activates pathway, improves mitochondrial function, reduces inflammation.	[5]

Comparison of a Caffeic Acid Derivative with Standard Drugs

The **caffeic acid** derivative **CA14** demonstrates significantly enhanced potency compared to the parent compound and standard drugs in targeting diabetes-related pathways.

Compound / Drug	α-Glucosidase Inhibition (IC ₅₀)	α-Amylase Inhibition	Antioxidant Activity (IC ₅₀)	Advanced Glycation End Products (AGEs) Inhibition
CA14 (Caffeic Acid Derivative)	1.94 μM	Comparable to acarbose	13.98 μM (approx. 2x more potent than Vitamin C)	Inhibits formation
Caffeic Acid (CA)	12400 μM	No inhibition at 500 μM	Not specified	Not specified

Compound / Drug	α -Glucosidase Inhibition (IC ₅₀)	α -Amylase Inhibition	Antioxidant Activity (IC ₅₀)	Advanced Glycation End Products (AGEs) Inhibition
Acarbose (Standard Drug)	219.70 μ M	Reference standard	No activity	Not specified
Aminoguanidine (Standard Drug)	Not Applicable	Not Applicable	Not Applicable	Inhibits formation (but with noted toxicity)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.

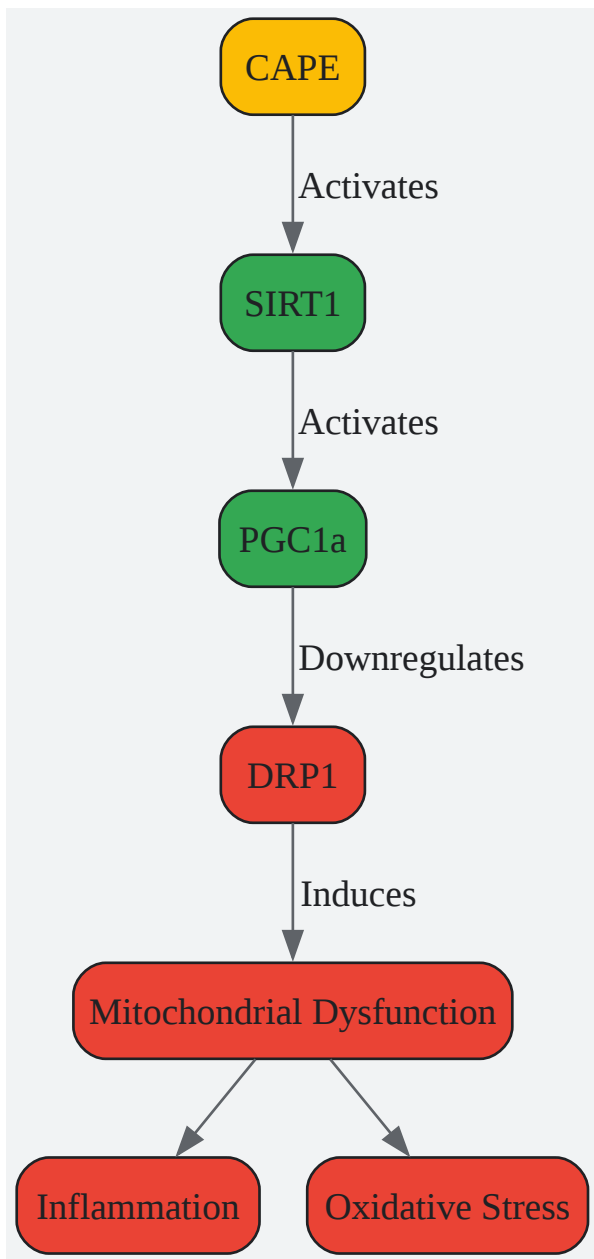
- **Molecular Docking and Dynamics Simulations:** This computational method predicts how a small molecule (like **caffeic acid**) binds to a protein target. The protein's 3D structure is obtained from a database (e.g., Protein Data Bank). A docking program (e.g., Schrodinger's Maestro Glide) generates a grid around the protein's active site. The ligand is docked into this site, and the binding pose, affinity (docking score), and specific interactions (hydrogen bonds, hydrophobic contacts) with key amino acid residues are analyzed. The protocol is often validated by re-docking the native ligand and calculating the Root Mean Square Deviation (RMSD) [2] [3].
- **In Vitro Enzyme Inhibition Assays:** These experiments measure the direct inhibitory effect of a compound on a purified enzyme.
 - **For α -Glucosidase/ α -Amylase:** The enzyme is incubated with the test compound (e.g., CA14) and a substrate (e.g., p-nitrophenyl- α -D-glucopyranoside for α -glucosidase). The reaction is stopped, and the product is measured spectrophotometrically. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves [4].
 - **For Dihydrofolate Reductase (DHFR):** Similar principles apply. The reduction of dihydrofolate to tetrahydrofolate is monitored, often by a change in absorbance, in the presence of the inhibitor (e.g., derivative CE11). IC₅₀ values are determined and compared to standard inhibitors like methotrexate [2].
- **In Vivo Animal Models:** These studies assess the therapeutic effect in a living organism.
 - **Spinal Cord Injury (SCI) Model:** A mouse contusion model is constructed using an impactor. The compound (e.g., CAPE) is administered intraperitoneally for several days post-injury.

Outcomes are assessed through motor function scales (e.g., Basso Mouse Scale), histology of spinal cord tissue, and analysis of protein markers for inflammation and oxidative stress [5].

- **Alzheimer's Disease (AD) Models:** Pharmacological, genetic, or metabolic models are used. After administering **caffeic acid**, improvements in cognitive function (e.g., maze tests) and reductions in biomarkers like A β plaques and tau pathology are measured [1].
- Cell-Based Assays for Functional Validation:
 - **Cytotoxicity (MTT Assay):** Cells (e.g., 3T3-L1 fibroblasts, macrophages) are treated with the compound. MTT reagent is added, which is reduced to purple formazan by living cells. The absorbance is measured to determine cell viability [6] [4].
 - **Antioxidant Activity (DPPH/ABTS Assay):** The compound's ability to scavenge stable free radicals (DPPH or ABTS+) is measured by a decrease in absorbance, with Trolox as a standard [6] [4].
 - **Anti-inflammatory Activity:** Cell lines (e.g., BV-2 microglia) are stimulated with an inflammatory agent. The reduction in pro-inflammatory mediators (TNF- α , IL-1 β , IL-6, iNOS, COX-2) is measured via Western Blot, ELISA, or qPCR [5].

Key Signaling Pathways

The diagram below illustrates the SIRT1/PGC1 α /DRP1 pathway, which is implicated in the neuroprotective effects of **caffeic acid** phenethyl ester (CAPE) following spinal cord injury [5].



[Click to download full resolution via product page](#)

The primary challenge for **caffeic acid**'s application is its **poor bioavailability and limited permeability across the blood-brain barrier** [1]. Research is actively exploring solutions, including:

- **Advanced Delivery Systems:** Solid lipid nanoparticles, transferrin-functionalized liposomes, and carbon dot systems have shown promise in enhancing **caffeic acid**'s brain bioavailability and therapeutic efficacy [1].
- **Chemical Modification:** Creating derivatives like **caffeic acid** phenethyl ester (CAPE) or lipophilic alkyl-amides can significantly improve its pharmacokinetic profile, potency, and stability [1] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Experimental Evidence of Caffeic Acid's Neuroprotective ... [pmc.ncbi.nlm.nih.gov]
2. Molecular modeling, synthesis and biological evaluation of ... [pmc.ncbi.nlm.nih.gov]
3. Elucidating the multiscale mechanisms and therapeutic ... [frontiersin.org]
4. A multimodal caffeic acid-derived alkyl-amide antidiabetic agent [pubs.rsc.org]
5. Caffeic acid phenethyl ester inhibits neuro-inflammation and ... [translational-medicine.biomedcentral.com]
6. Quantification of Caffeic Acid as Well as Antioxidant and ... [mdpi.com]

To cite this document: Smolecule. [validation of caffeic acid molecular targets]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b607813#validation-of-caffeic-acid-molecular-targets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com